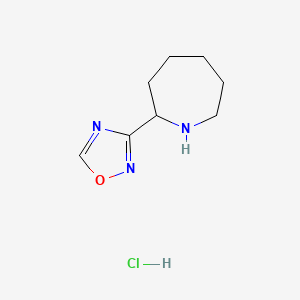

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride

Description

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring fused to a 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing aromatic system known for its metabolic stability and bioisosteric properties, making it a valuable scaffold in medicinal chemistry . The azepane backbone introduces conformational flexibility, which may enhance binding to biological targets compared to smaller cyclic amines.

Properties

IUPAC Name |

3-(azepan-2-yl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-2-4-7(9-5-3-1)8-10-6-12-11-8;/h6-7,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPSHHBMHWZJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=NOC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized through heterocyclization reactions involving amidoximes and carboxylic acid derivatives. The most established methods include:

Amidoxime and Acyl Chloride Reaction

Amidoximes react with acyl chlorides under mild conditions, often catalyzed by bases such as pyridine or tetrabutylammonium fluoride (TBAF), to yield 1,2,4-oxadiazoles. This method, originally proposed by Tiemann and Krüger, is widely used but may produce side products and requires careful purification (Table 1, Entry 1 and 2).Amidoxime and Carboxylic Acid Esters or Activated Acids

Amidoximes can be cyclized with methyl or ethyl esters of carboxylic acids or activated carboxylic acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P) to form 1,2,4-oxadiazoles. This approach offers moderate to good yields but sometimes suffers from long reaction times and purification challenges (Table 1, Entries 3-5).1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves cycloaddition reactions catalyzed by platinum(IV) complexes under mild conditions but is less favored due to poor yields, expensive catalysts, and solubility issues.One-Pot Superbase-Mediated Synthesis

A recent advancement includes a one-pot synthesis at room temperature using amidoximes and methyl or ethyl esters of carboxylic acids in a NaOH/DMSO superbase medium. This method provides a greener alternative with yields ranging from 11% to 90% and simpler purification protocols.Photoredox Catalysis

Visible-light-induced [3+2]-cycloaddition using organic dye photoredox catalysts has been reported for synthesizing trisubstituted 1,2,4-oxadiazoles, offering environmentally friendly conditions but moderate yields (35–50%).

| Method | Starting Materials | Catalyst/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, Acyl Chloride | Pyridine or TBAF | Moderate | Side products possible, purification needed |

| Amidoxime + Carboxylic Acid Esters | Amidoxime, Methyl/Ethyl Esters | Coupling reagents (EDC, DCC) | Moderate to Good | Longer reaction times, purification challenges |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Nitriles | Pt(IV) catalyst | Low to Moderate | Expensive catalyst, solubility issues |

| One-Pot Superbase-Mediated | Amidoxime, Carboxylic Acid Esters | NaOH/DMSO superbase | 11–90 | Green chemistry, simple purification |

| Photoredox Catalysis | Disubstituted-2H-azirines, Nitrosoarenes | Organic dye, visible light | 35–50 | Environmentally friendly, moderate yield |

Table 1: Summary of 1,2,4-Oxadiazole Synthesis Methods

Formation of Hydrochloride Salt

The hydrochloride salt of 2-(1,2,4-oxadiazol-3-yl)azepane is typically prepared by:

Treatment with Hydrogen Chloride

The free base form of 2-(1,2,4-oxadiazol-3-yl)azepane is dissolved in an appropriate solvent (e.g., ethanol or ether), and hydrogen chloride gas or aqueous HCl is bubbled or added to precipitate the hydrochloride salt. This step improves the compound's stability, crystallinity, and solubility for pharmaceutical applications.Isolation and Purification

The hydrochloride salt is isolated by filtration or crystallization and dried under vacuum. Characterization confirms salt formation via melting point, IR spectroscopy (showing NH3+ stretching), and elemental analysis.

Research Findings and Optimization Notes

Yields and Purification

The amidoxime-based cyclization methods yield moderate to high purity oxadiazoles but may require chromatographic purification due to side products. The one-pot superbase method offers simplified purification but sometimes at the expense of reaction time.Green Chemistry Considerations

Recent methods emphasize greener solvents, room temperature conditions, and avoidance of toxic reagents. Mechanochemistry (solid-state grinding) is a promising but yet unexplored method for 1,2,4-oxadiazole synthesis, potentially applicable to this compound in future research.Reaction Times and Conditions

Traditional methods often require reflux and extended reaction times (several hours), while newer methods aim for room temperature and shorter times, though sometimes with trade-offs in yield.

Summary Table of Preparation Steps for 2-(1,2,4-Oxadiazol-3-yl)azepane Hydrochloride

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Oxadiazole Ring Formation | Amidoxime + Acyl Chloride or Ester | Amidoxime, Acyl Chloride/Esters, Pyridine, Coupling Reagents | Formation of 1,2,4-oxadiazole intermediate |

| 2. Azepane Introduction | Nucleophilic Substitution or Coupling | Halogenated Oxadiazole or Acid Derivative + Azepane, Coupling Agent | Attachment of azepane ring |

| 3. Salt Formation | Acid-Base Reaction | HCl gas or aqueous HCl, solvent | Formation of hydrochloride salt |

| 4. Purification | Crystallization, Chromatography | Solvents such as ethanol, toluene | Pure 2-(1,2,4-oxadiazol-3-yl)azepane hydrochloride |

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on both the oxadiazole and azepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride serves as a scaffold for drug development. Its structural similarity to other bioactive compounds suggests potential therapeutic applications:

- Anticonvulsant Activity : Similar to lacosamide, an established anticonvulsant, this compound may exhibit similar properties due to its oxadiazole component.

- Antimicrobial Properties : The oxadiazole ring is associated with various biological activities, including antimicrobial effects, making it a candidate for further investigation in drug discovery.

Material Science

The compound's nitrogen-containing heterocyclic structure positions it as a candidate for material science applications:

- Catalysis : The unique properties of the azepane and oxadiazole rings can be explored for catalytic applications in organic synthesis.

- Functional Materials : Its chemical reactivity allows for the development of new materials with specific functional properties, potentially useful in electronics or polymers.

Biological Research

Research into the biological interactions of 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride has revealed insights into its mechanism of action:

- Binding Studies : Interaction studies using techniques such as surface plasmon resonance have shown that modifications to the compound can significantly influence its binding affinity to biological targets.

- Structure-Activity Relationship (SAR) : Understanding how structural changes affect biological efficacy is crucial for optimizing its pharmacological profile.

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of derivatives of 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride. The results indicated that certain modifications enhanced efficacy in animal models of epilepsy. This suggests potential pathways for developing new anticonvulsant medications.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, various derivatives were synthesized and tested against common pathogens. The results showed significant activity against Gram-positive bacteria, highlighting the compound's potential as an antimicrobial agent.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride | Azepane ring + oxadiazole moiety | Potential for drug development |

| 2-(5-Methyl-1,2,4-Oxadiazol-3-yl)azepane hydrochloride | Methyl group on oxadiazole | Enhanced lipophilicity |

| 2-(5-Phenyl-1,2,4-Oxadiazol-3-yl)azepane hydrochloride | Phenyl substituent | Increased interaction with aromatic targets |

Mechanism of Action

The mechanism of action of 2-(1,2,4-oxadiazol-3-yl)azepane hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and molecular differences between 2-(1,2,4-oxadiazol-3-yl)azepane hydrochloride and its analogues:

*Calculated based on molecular formula (azepane: C₈H₁₂ClN₃O; morpholine: C₆H₁₀ClN₃O₂).

Key Observations:

Backbone Flexibility : The azepane ring’s seven-membered structure provides greater conformational flexibility compared to six-membered morpholine or rigid spiro systems (e.g., 1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride) . This flexibility may improve binding to targets requiring induced-fit interactions.

Lipophilic Groups: Ethyl or aromatic substituents (e.g., 3-chlorophenyl in ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Molecular Weight : Azepane derivatives generally exhibit higher molecular weights (~200 g/mol) compared to linear-chain analogues (e.g., propanamine: 163.61 g/mol), which could influence bioavailability and dosing .

Pharmacological Potential (Inferred from Analogues)

While direct data for the target compound are lacking, insights can be drawn from related molecules:

- Fingolimod Analogue : The prodrug fingolimod-P () highlights the importance of phosphorylation for activating 1,2,4-oxadiazole-based therapeutics, a consideration for the target compound’s design .

Biological Activity

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride is a compound that incorporates the oxadiazole moiety, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Biological Significance of Oxadiazoles

Oxadiazoles are five-membered heterocycles containing nitrogen and oxygen that exhibit a wide range of pharmacological properties. They have been studied for their potential as anticancer , antimicrobial , anti-inflammatory , anticonvulsant , and antiviral agents . The incorporation of oxadiazole into various chemical frameworks has been shown to enhance biological activity and target specificity.

The biological activity of 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride can be attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Inhibition of Enzymes : Studies indicate that oxadiazole derivatives can inhibit various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are implicated in cancer and neurodegenerative diseases .

- Receptor Modulation : The compound may also act on receptors involved in neurotransmission and inflammation, potentially affecting pathways related to anxiety and depression .

Research Findings

Recent studies have highlighted the biological activities of oxadiazole derivatives, including those similar to 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride. Below is a summary of significant findings:

Case Studies

Several case studies have explored the efficacy of compounds related to 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride:

- Anticancer Activity : A derivative was tested against various cancer cell lines (e.g., HeLa and CaCo-2). Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial activity .

- Anti-inflammatory Effects : In vivo studies showed that compounds containing the oxadiazole moiety reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 2-(1,2,4-oxadiazol-3-yl)azepane hydrochloride?

The synthesis typically involves cyclization and functional group coupling. A common approach is the reaction of an azepane precursor with a 1,2,4-oxadiazole-forming reagent (e.g., hydroxylamine or nitrile oxide) under basic conditions, followed by HCl treatment to form the hydrochloride salt . For example, coupling 2-azepanecarbonitrile with hydroxylamine hydrochloride in ethanol under reflux can yield the oxadiazole ring, followed by HCl salt precipitation . Purification often employs recrystallization or column chromatography to achieve >95% purity.

Basic: Which structural characterization techniques are critical for confirming the compound’s identity?

Key techniques include:

- X-ray crystallography : Resolves the 3D structure and confirms stereochemistry. Use SHELX programs (e.g., SHELXL) for refinement .

- NMR spectroscopy : H and C NMR verify the azepane backbone and oxadiazole ring (e.g., oxadiazole C=N signals at ~160-170 ppm in C NMR) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances water solubility compared to the free base. Solubility in DMSO (>10 mg/mL) and methanol is typical, but it may degrade under prolonged light exposure or high humidity. Stability studies recommend storage at 2–8°C in desiccated conditions, with periodic HPLC monitoring for decomposition (e.g., oxadiazole ring hydrolysis) .

Advanced: How can synthetic yields be optimized for scale-up?

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves oxadiazole ring formation efficiency .

- Catalytic systems : Use Cu(I) or Zn(II) catalysts to enhance cyclization kinetics .

- Flow chemistry : Enables continuous production with real-time purity monitoring via inline IR spectroscopy .

Advanced: How can researchers resolve discrepancies in analytical data (e.g., NMR vs. crystallography)?

- Dynamic NMR : Detects conformational flexibility in the azepane ring that may cause signal splitting .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate assignments .

- TGA-DSC : Identifies polymorphic forms that might affect crystallographic data .

Advanced: What methodologies are used to study its pharmacological activity?

- In vitro assays : Screen for receptor binding (e.g., sphingosine-1-phosphate receptors) using competitive radioligand binding assays .

- In vivo models : Evaluate bioavailability in rodent pharmacokinetic studies with LC-MS/MS quantification of plasma concentrations .

- Metabolite profiling : Use C-labeled analogs to track metabolic pathways and identify active derivatives .

Advanced: How should researchers address contradictory bioactivity results across studies?

- Dose-response reevaluation : Ensure linearity in activity curves and rule out off-target effects at high concentrations.

- Cell line validation : Confirm receptor expression levels (e.g., via qPCR) to contextualize activity differences .

- Molecular docking : Compare binding modes across homologs (e.g., oxadiazole vs. isoxazole analogs) using AutoDock Vina .

Advanced: What computational tools aid in rational design of derivatives?

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with activity using MOE or Schrödinger .

- MD simulations : Assess conformational stability of the azepane ring in lipid bilayers (e.g., GROMACS) to predict membrane permeability .

- ADMET prediction : Use SwissADME or pkCSM to optimize logP and CYP450 inhibition profiles .

Safety and Compliance

- Hazard Handling : Wear PPE (gloves, goggles) due to irritant properties (H315, H319, H335). Use fume hoods for weighing .

- Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid HCl gas release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.